Galunisertib - 700874-72-2

Galunisertib

Catalog Number: EVT-268874
CAS Number: 700874-72-2
Molecular Formula: C22H19N5O
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galunisertib (LY2157299 monohydrate) is a potent, selective, and orally bioavailable small molecule inhibitor of transforming growth factor beta receptor I (TGFβRI) kinase. [] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGFβ signaling pathway. [] This inhibitory action has been extensively studied for its potential therapeutic benefits in various diseases, particularly in the field of oncology.

Mechanism of Action

Galunisertib exerts its biological activity by selectively inhibiting TGFβRI, also known as ALK5. [] This kinase is a key component of the TGFβ signaling pathway, which plays a multifaceted role in both normal physiological processes and various disease states, including cancer. [] Binding of TGFβ to its receptor complex leads to the phosphorylation and activation of SMAD2 and SMAD3, which then translocate to the nucleus and regulate gene expression. [] By inhibiting TGFβRI kinase activity, galunisertib effectively blocks the phosphorylation of SMAD2, thereby disrupting the downstream signaling cascade and ultimately inhibiting TGFβ-mediated cellular responses. [, ] This targeted inhibition makes galunisertib a valuable tool for investigating the role of TGFβ signaling in disease and for developing novel therapeutic strategies.

Applications

Anticancer Activity

3.1.1 Hepatocellular Carcinoma (HCC)

Preclinical studies demonstrated that galunisertib effectively inhibits tumor growth and angiogenesis in HCC models, both as monotherapy and in combination with sorafenib or the anti-VEGFR2 antibody DC101 (mimicking ramucirumab). [, , , ] Furthermore, ex vivo studies on patient tumor samples showed promising results with galunisertib, suggesting potential clinical translation. [, , ] Clinical trials investigating the efficacy of galunisertib in HCC are ongoing. []

3.1.2 Glioblastoma Multiforme (GBM)

Research suggests that galunisertib may improve anti-tumor immunity in GBM, demonstrating durable and long-term responses in some patients. [, ] Combination therapies with lomustine or other checkpoint inhibitors showed potential in preclinical models. [, , ] Clinical trials investigating the safety and efficacy of galunisertib in recurrent GBM are underway. [, ]

3.1.3 Myelodysplastic Syndromes (MDS)

Studies revealed that galunisertib could reverse hematopoietic suppression in MDS models. [] A phase II study showed hematologic improvements in a subset of lower- and intermediate-risk MDS patients treated with galunisertib. [] Further research is necessary to determine optimal patient selection and treatment strategies.

3.1.4 Pancreatic Cancer

Preclinical data suggested that galunisertib, in combination with gemcitabine, showed improved overall survival and progression-free survival in pancreatic cancer models. [, ] A phase Ib/II study explored the combination of galunisertib and durvalumab (anti-PD-L1 antibody) in metastatic pancreatic cancer, demonstrating an acceptable safety profile but limited clinical activity. [, ]

3.1.5 Neuroblastoma

In neuroblastoma, galunisertib enhanced the anti-tumor activity of the anti-GD2 antibody dinutuximab, particularly in combination with natural killer (NK) cells. [] Furthermore, preclinical studies suggested that combining galunisertib with DFMO (difluoromethylornithine), a polyamine synthesis inhibitor, and anti-GD2 therapy could activate NK cells and modulate the tumor microenvironment. []

Antifibrotic Activity

3.2.1 Liver Fibrosis

Galunisertib exhibited promising antifibrotic and regenerative effects in a mouse model of carbon tetrachloride-induced liver cirrhosis. [] It effectively inhibited the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, and promoted liver regeneration. []

3.2.2 Kidney Fibrosis

In preclinical models of kidney fibrosis, galunisertib showed potential in attenuating fibrosis, particularly when delivered during normothermic machine perfusion of donor kidneys. [, ] This application holds promise for improving the outcomes of kidney transplantation, particularly for organs obtained from circulatory death donors.

3.2.3 Burn Wound Healing

Galunisertib has shown promising in vitro results for reducing hypertrophic scarring, a common complication of burn injury. [] It effectively diminishes fibrotic phenotypes in dermal fibroblasts without hindering cellular proliferation, suggesting potential therapeutic application in burn wound management. []

HIV/SIV Research

Recent research suggests that galunisertib can reactivate latent HIV-1/SIV reservoirs and enhance anti-viral immune responses in vitro and in vivo. [] By blocking TGF-β signaling, galunisertib may provide a novel strategy to target the latent viral reservoir, a major obstacle to achieving a cure for HIV.

LSN3199597

Compound Description: LSN3199597 (M5) is a metabolite of Galunisertib formed by mono-oxidation. It exhibits significantly lower pharmacological activity compared to Galunisertib.

Compound Description: TGF-β1 is the most abundant isoform of Transforming Growth Factor Beta (TGF-β). It is a cytokine involved in various cellular processes, including cell growth, differentiation, and immune response. In the context of cancer, TGF-β1 can play a dual role, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). It acts by inhibiting various tyrosine protein kinases involved in tumor cell proliferation and angiogenesis.

Relevance: Sorafenib has been investigated in combination with Galunisertib for the treatment of HCC. Preclinical studies suggest that Galunisertib enhances the antitumor effects of Sorafenib. , ,

DC101

Compound Description: DC101 is a rat monoclonal antibody that specifically targets mouse vascular endothelial growth factor receptor 2 (VEGFR2). It acts as an angiogenesis inhibitor by blocking VEGF signaling.

Relevance: DC101, as an antiangiogenic agent, was investigated in combination with Galunisertib for its antitumor effects in HCC. Preclinical studies demonstrate enhanced efficacy when these two compounds are used together. ,

Lomustine

Compound Description: Lomustine is a chemotherapeutic agent used in the treatment of brain tumors, including glioblastoma. It is an alkylating agent that disrupts DNA replication and repair mechanisms, leading to cancer cell death.

Carboplatin and Paclitaxel

Compound Description: Carboplatin and Paclitaxel are both chemotherapeutic agents commonly used in the treatment of various cancers, including ovarian cancer. Carboplatin is a platinum-based compound that disrupts DNA replication, while Paclitaxel is a taxane that interferes with microtubule function, both ultimately leading to cell death.

Relevance: The potential interaction between Galunisertib and Carboplatin or Paclitaxel was investigated in the context of ovarian cancer treatment. The study aimed to understand if combining these agents would enhance their efficacy.

Durvalumab

Compound Description: Durvalumab is a human monoclonal antibody that blocks the interaction between programmed death-ligand 1 (PD-L1) and its receptor, programmed cell death protein 1 (PD-1). This interaction is part of the immune checkpoint pathway, which cancer cells can exploit to evade immune destruction. By blocking PD-L1, Durvalumab aims to enhance the immune system's ability to recognize and eliminate cancer cells.

Relevance: Galunisertib was tested in combination with Durvalumab for the treatment of metastatic pancreatic cancer. The study aimed to assess the safety and efficacy of this combination therapy.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker (ARB) commonly used to treat high blood pressure. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels, thereby relaxing and widening the vessels to improve blood flow and lower blood pressure. Losartan is also used to treat other conditions like diabetic kidney disease and heart failure.

Relevance: Losartan was used as a positive control in a study investigating the effects of Galunisertib on aneurysmal pathological changes in a mouse model of Marfan syndrome (MFS). Although both drugs effectively blocked TGFβ signaling, only Losartan significantly inhibited the disease progression, suggesting a more complex mechanism behind MFS-related aortopathy.

Properties

CAS Number

700874-72-2

Product Name

Galunisertib

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide
galunisertib
LY 2157299
LY-2157299
LY2157299

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.